An In-depth Technical Guide to (6-Bromo-pyridin-3-yloxy)-acetic acid ethyl ester: Synthesis, Characterization, and Applications
An In-depth Technical Guide to (6-Bromo-pyridin-3-yloxy)-acetic acid ethyl ester: Synthesis, Characterization, and Applications
For Immediate Release
This technical guide provides a comprehensive overview of (6-Bromo-pyridin-3-yloxy)-acetic acid ethyl ester, a key intermediate in pharmaceutical research and development. Addressed to researchers, medicinal chemists, and drug development professionals, this document details the compound's chemical properties, a robust synthesis protocol, and its potential applications in the discovery of novel therapeutics.
Core Compound Identification
(6-Bromo-pyridin-3-yloxy)-acetic acid ethyl ester is a functionalized pyridine derivative. The strategic placement of the bromo-substituent and the ether-linked ethyl acetate sidechain at the 3-position of the pyridine ring makes it a valuable building block in synthetic and medicinal chemistry.
| Identifier | Value |
| IUPAC Name | Ethyl 2-(6-bromopyridin-3-yloxy)acetate |
| CAS Number | 206368-17-4 |
| Molecular Formula | C₉H₁₀BrNO₃ |
| Molecular Weight | 276.10 g/mol |
Synthesis via Williamson Ether Synthesis
The most direct and efficient method for the preparation of (6-Bromo-pyridin-3-yloxy)-acetic acid ethyl ester is the Williamson ether synthesis. This classic organic reaction involves the formation of an ether from an organohalide and a deprotonated alcohol (alkoxide).[1]
Mechanistic Rationale
The synthesis proceeds in two primary steps:
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Deprotonation: The phenolic hydroxyl group of 6-bromopyridin-3-ol is acidic and is deprotonated by a mild base, such as potassium carbonate (K₂CO₃), to form a pyridin-3-olate ion. This anion is a potent nucleophile.
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Nucleophilic Substitution (Sₙ2): The generated pyridin-3-olate ion then acts as a nucleophile, attacking the electrophilic α-carbon of ethyl bromoacetate. This results in the displacement of the bromide leaving group via an Sₙ2 mechanism, forming the desired ether linkage.
Caption: Williamson Ether Synthesis Workflow
Detailed Experimental Protocol
This protocol is adapted from established procedures for Williamson ether synthesis involving substituted phenols and ethyl bromoacetate.
Materials and Reagents:
| Reagent | CAS Number | Molecular Formula |
| 6-Bromopyridin-3-ol | 55717-45-8 | C₅H₄BrNO |
| Ethyl Bromoacetate | 105-36-2 | C₄H₇BrO₂ |
| Potassium Carbonate (anhydrous) | 584-08-7 | K₂CO₃ |
| N,N-Dimethylformamide (DMF, anhydrous) | 68-12-2 | C₃H₇NO |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ |
| Brine (saturated aq. NaCl) | N/A | NaCl/H₂O |
| Sodium Sulfate (anhydrous) | 7757-82-6 | Na₂SO₄ |
Procedure:
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To a solution of 6-bromopyridin-3-ol (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (2.0 equivalents).
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Stir the resulting suspension at room temperature for 20-30 minutes to facilitate the formation of the pyridin-3-olate.
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Add ethyl bromoacetate (1.2 equivalents) dropwise to the reaction mixture.
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Heat the reaction mixture to 60-80°C and maintain this temperature, monitoring the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
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Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
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Wash the organic layer sequentially with water and brine to remove DMF and inorganic salts.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford (6-Bromo-pyridin-3-yloxy)-acetic acid ethyl ester as a pure solid.
Compound Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet around 1.2-1.3 ppm and a quartet around 4.1-4.2 ppm), a singlet for the methylene protons of the acetate moiety (around 4.6-4.8 ppm), and distinct signals for the three protons on the pyridine ring in the aromatic region (typically between 7.0 and 8.5 ppm).
¹³C NMR Spectroscopy
The carbon NMR spectrum will display signals for the ethyl group carbons (around 14 and 61 ppm), the methylene carbon (around 65-67 ppm), the ester carbonyl carbon (around 168-170 ppm), and the five carbons of the bromopyridine ring in the aromatic region (between 110 and 160 ppm).
Mass Spectrometry
High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is expected to show the protonated molecular ion [M+H]⁺ with a characteristic isotopic pattern for the presence of one bromine atom.
Applications in Medicinal Chemistry and Drug Discovery
The (6-Bromo-pyridin-3-yloxy)-acetic acid ethyl ester is a valuable scaffold for the synthesis of more complex molecules with potential therapeutic applications. The presence of the bromine atom allows for further functionalization through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives.
Derivatives of pyridinyloxyacetic acid have been investigated for a range of biological activities. The pyridine motif is a common feature in many approved drugs and clinical candidates. For instance, related bromopyridine structures are key intermediates in the synthesis of kinase inhibitors for oncology and other therapeutic areas. The structural motif of a heteroaromatic ring linked to an acetic acid derivative is present in various pharmacologically active compounds.
Caption: Synthetic Utility and Potential Applications
Safety and Handling
(6-Bromo-pyridin-3-yloxy)-acetic acid ethyl ester should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. The starting material, ethyl bromoacetate, is a lachrymator and a toxic alkylating agent and must be handled with extreme care.[2]
Conclusion
(6-Bromo-pyridin-3-yloxy)-acetic acid ethyl ester is a readily accessible and versatile chemical intermediate. Its synthesis via the robust Williamson ether reaction allows for its efficient production. The compound's strategic functionalization makes it a valuable building block for the synthesis of a wide range of more complex molecules, particularly in the pursuit of novel drug candidates in areas such as oncology. This guide provides the foundational knowledge for researchers to effectively synthesize, characterize, and utilize this important chemical entity in their research and development endeavors.
References
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University of Calgary. Ch24: ArOH to ArOR. Available at: [Link]
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Matrix Fine Chemicals. 6-BROMOPYRIDIN-3-OL | CAS 55717-45-8. Available at: [Link]
